
Cyclopentadecanone, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadecanone, 2-methyl- is a macrocyclic ketone with the molecular formula C16H30O It is a derivative of cyclopentadecanone, which is known for its use in the fragrance industry due to its musky odor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentadecanone, 2-methyl- can be synthesized through a multi-step process involving ozonolysis, oxidation, and esterification. One method involves the ozonolysis of Malania oleifera Chum oil, which contains high levels of 15-tetracosenic acid. The process includes:
Ozonolysis: The double bonds in the fatty acids of the oil are cleaved using ozone.
Oxidation: The resulting ozonides are oxidized to form carboxylic acids.
Esterification: The carboxylic acids are esterified to form methyl esters.
Cyclization: The methyl esters undergo cyclization to form cyclopentadecanone, 2-methyl-.
Industrial Production Methods
Industrial production of cyclopentadecanone, 2-methyl- typically involves the use of catalysts to improve yield and efficiency. For example, the use of HZSM-5 zeolite as a catalyst in the macrolactonization of methyl 15-hydroxypentadecanoate has been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentadecanone, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Cyclopentadecanone, 2-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other macrocyclic compounds.
Biology: Studied for its potential biological activities, including antibiotic and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the fragrance industry for its musky odor and as a precursor for other fragrance compounds.
Mécanisme D'action
The mechanism of action of cyclopentadecanone, 2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors in biological systems, influencing various physiological processes.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Cyclopentadecanone, 2-methyl- can be compared with other similar macrocyclic ketones, such as:
Cyclopentadecanone: The parent compound, known for its use in fragrances.
Cyclopentadecanolide: A macrocyclic lactone with similar applications in the fragrance industry.
Muscone: Another macrocyclic ketone with a musky odor, used in perfumes.
Uniqueness
Cyclopentadecanone, 2-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
52914-66-6 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
2-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h15H,2-14H2,1H3 |
Clé InChI |
XJDBBMWXVYBUTB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
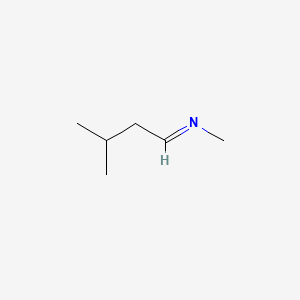

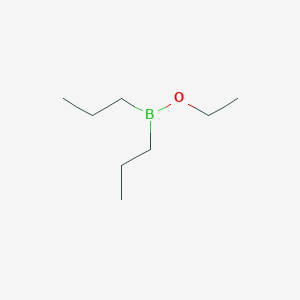
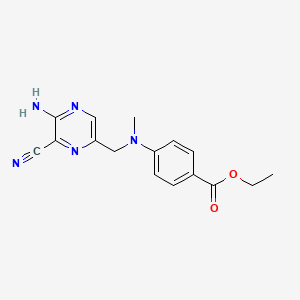
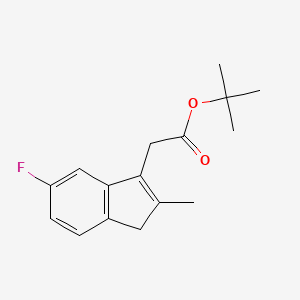


![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)


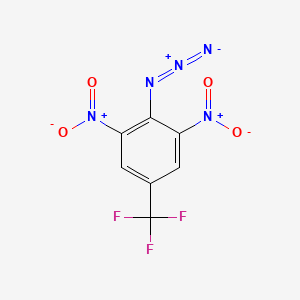
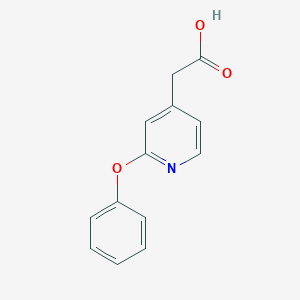
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
